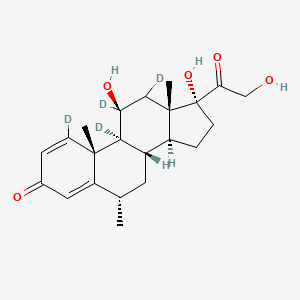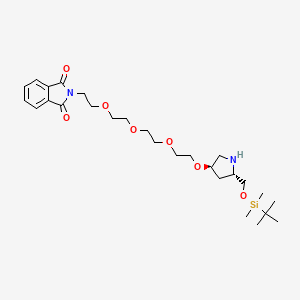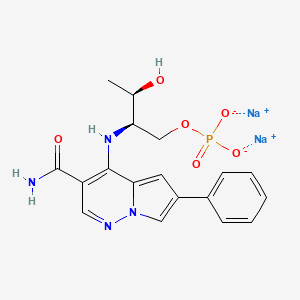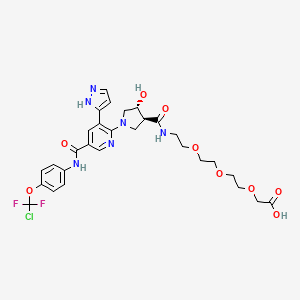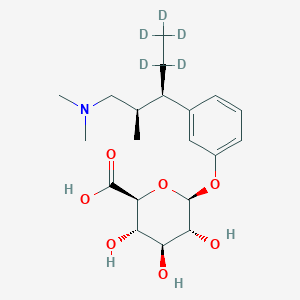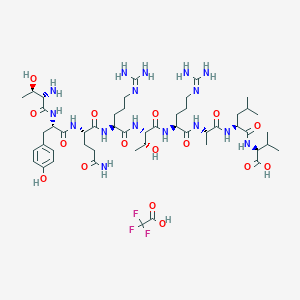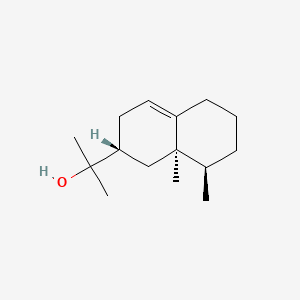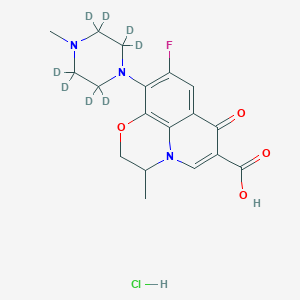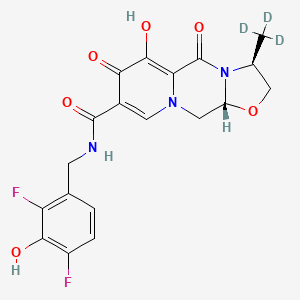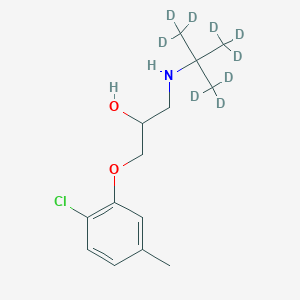
Bupranolol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bupranolol-d9 is a deuterated form of Bupranolol, a non-selective beta blocker. It is used in scientific research to study the pharmacokinetics and metabolism of Bupranolol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bupranolol-d9 involves the incorporation of deuterium atoms into the Bupranolol molecule. One common method is the catalytic hydrogenation of Bupranolol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions typically involve a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Bupranolol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxythis compound.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxythis compound
Reduction: Bupranolol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Bupranolol-d9 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of Bupranolol.
Biology: Helps in understanding the biological pathways and interactions of Bupranolol.
Medicine: Used in pharmacological studies to investigate the effects and mechanisms of Bupranolol.
Industry: Employed in the development of analytical methods and quality control processes.
Mécanisme D'action
Bupranolol-d9, like Bupranolol, acts as a non-selective beta blocker. It competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta-adrenergic receptors in the heart. This inhibition reduces resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another non-selective beta blocker with similar potency.
Atenolol: A selective beta-1 blocker with different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker used for similar indications.
Uniqueness of Bupranolol-d9
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and distribution of Bupranolol.
Propriétés
Formule moléculaire |
C14H22ClNO2 |
|---|---|
Poids moléculaire |
280.84 g/mol |
Nom IUPAC |
1-(2-chloro-5-methylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/i2D3,3D3,4D3 |
Clé InChI |
HQIRNZOQPUAHHV-WVZRYRIDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C)Cl)O |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



